N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a chloro-iodophenyl group, a methoxy-nitrobenzamide moiety, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Halogenation: The nitrated product is then subjected to halogenation using iodine monochloride to introduce the chloro and iodo groups at the 2- and 4-positions, respectively.
Thiocarbamoylation: The halogenated intermediate is reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium iodide, potassium carbonate, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-methoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and thiol derivatives.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
Uniqueness
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClIN3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(17)7-10(11)16/h2-7H,1H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKABLELAPLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClIN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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